molecular formula C15H11Cl2N3 B2355544 7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine CAS No. 477856-43-2

7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine

Cat. No.: B2355544
CAS No.: 477856-43-2
M. Wt: 304.17
InChI Key: FKXOSMOPNSRSSV-UHFFFAOYSA-N
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Description

7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4,7-dichloroquinoline with 4-chloro-2-methylaniline under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural uniqueness can result in distinct pharmacological properties compared to other quinazoline derivatives .

Properties

IUPAC Name

7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3/c1-9-6-10(16)3-5-13(9)20-15-12-4-2-11(17)7-14(12)18-8-19-15/h2-8H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXOSMOPNSRSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC=NC3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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